

Experimental protocol for "N,N-di-n-Butylethylenediamine" synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-di-n-Butylethylenediamine*

Cat. No.: *B1294425*

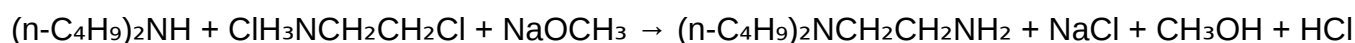
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Application Note: Synthesis of N,N-di-n-Butylethylenediamine

Introduction

N,N-di-n-butylethylenediamine is a significant organic intermediate used in the synthesis of various chemical compounds. This document outlines a detailed experimental protocol for the preparation of **N,N-di-n-butylethylenediamine** via the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride in the presence of a methanolic solution of sodium methoxide. This method is characterized by its straightforward procedure, high yield, and cost-effectiveness. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Scheme



Experimental Protocol

This protocol is adapted from the method described in patent CN103012157A.[1]

Materials and Equipment:

- High-pressure reaction autoclave

- Di-n-butylamine
- 2-chloroethylamine hydrochloride
- Sodium methoxide (30% solution in methanol)
- Saturated sodium hydroxide solution
- Distillation apparatus
- Standard laboratory glassware
- Magnetic stirrer and heating mantle
- pH meter or pH paper

Procedure:

- **Charging the Reactor:** In a high-pressure autoclave, combine 85 ml (0.5 mol) of di-n-butylamine and 11.6 g (0.1 mol) of 2-chloroethylamine hydrochloride.
- **Addition of Base:** To the mixture in the autoclave, add a 30% (by mass) solution of sodium methoxide in methanol, containing 5.4 g (0.1 mol) of sodium methoxide.
- **Reaction Conditions:** Seal the autoclave and heat the mixture to 150°C. At this temperature, the internal pressure will reach approximately 0.8 MPa. Maintain these conditions with stirring for 5 hours.
- **Work-up - pH Adjustment:** After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and add a saturated aqueous solution of sodium hydroxide to adjust the pH of the aqueous layer to 12-13.
- **Extraction:** Allow the layers to separate. Collect the upper organic phase.
- **Purification:** Purify the crude product by fractional distillation. Collect the fraction boiling between 109°C and 114°C. The expected yield of **N,N-di-n-butylethylenediamine** is approximately 77.9 g (74.7%).

- Characterization: The structure of the final product can be confirmed by mass spectrometry.

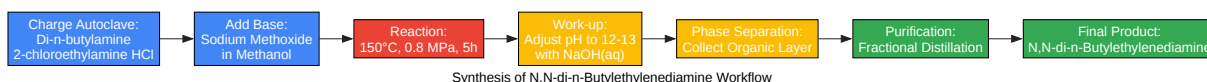
Data Presentation

The following table summarizes the quantitative data for the synthesis of **N,N-di-n-butylethylenediamine**.

Parameter	Value
Reactants	
Di-n-butylamine	0.5 mol
2-chloroethylamine hydrochloride	0.1 mol
Sodium methoxide	0.1 mol
Reaction Conditions	
Temperature	150°C
Pressure	0.8 MPa
Reaction Time	5 hours
Product Yield	
N,N-di-n-butylethylenediamine	77.9 g (74.7% yield)
Purification	
Boiling Point of Product	109-114°C

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **N,N-di-n-butylethylenediamine**.

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References

- 1. CN103012157A - Preparation method of N,N-di-n-butylethylenediamine - Google Patents [patents.google.com]
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